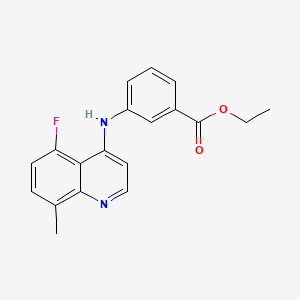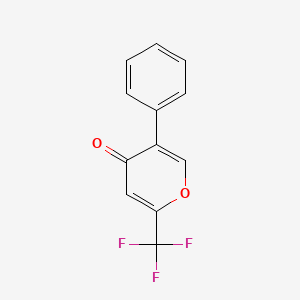
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C12H7BrO2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where a bromine atom is substituted at the 2-position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione typically involves the bromination of phenyl-substituted cyclohexa-2,5-diene-1,4-dione. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of antiproliferative agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can trigger apoptosis (programmed cell death) through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylcyclohexa-2,5-diene-1,4-dione: Lacks the bromine substitution, resulting in different reactivity and biological activity.
2,5-Dibromocyclohexa-2,5-diene-1,4-dione: Contains two bromine atoms, leading to distinct chemical properties and applications.
2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione: Substituted with methoxy and hexyl groups, showing different biological activities.
Uniqueness
2-(2-Bromophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H7BrO2 |
|---|---|
Peso molecular |
263.09 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H7BrO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7H |
Clave InChI |
GAAMRZOOFCKTTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=O)C=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


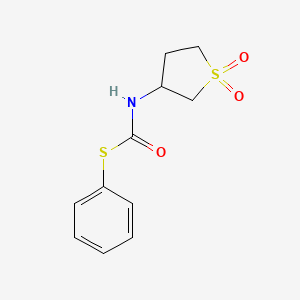

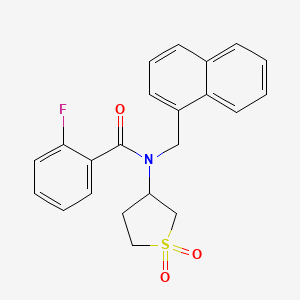

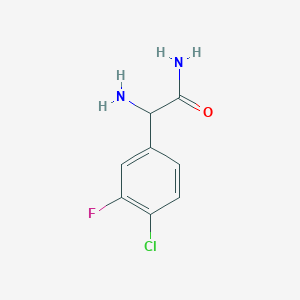
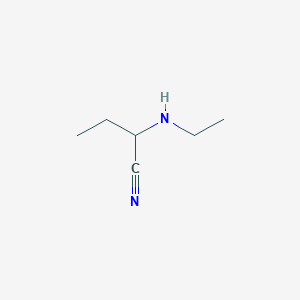
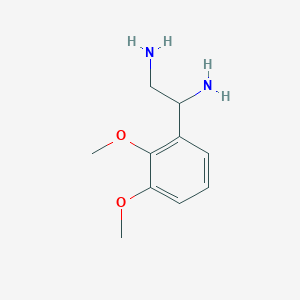
![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)
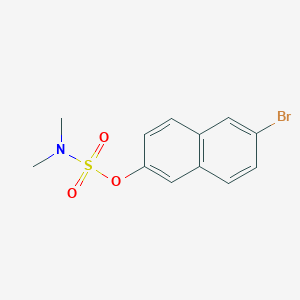
![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

